4-氨基-3-氰基-1,2,5,6-四氢吡啶

描述

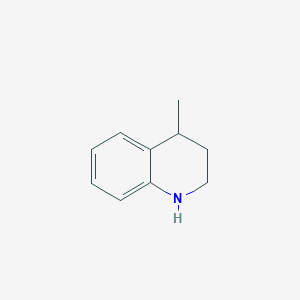

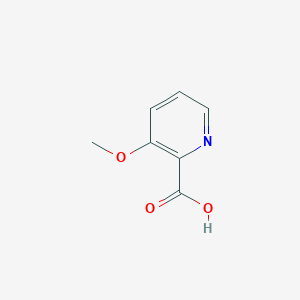

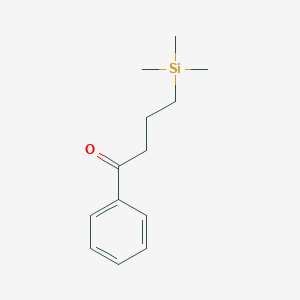

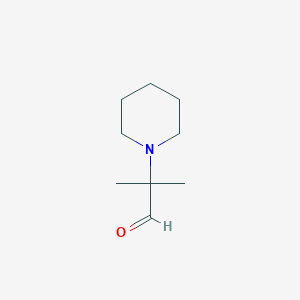

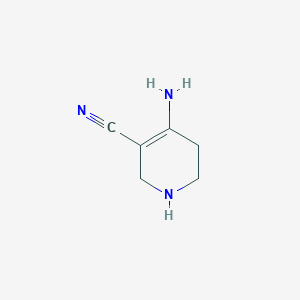

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine derivatives are a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry. These compounds are characterized by the presence of an amino group and a cyano group attached to a tetrahydropyridine ring, which is a saturated six-membered ring containing one nitrogen atom.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions that allow for the efficient construction of the tetrahydropyridine core. For instance, a one-step synthesis of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans has been achieved through a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile . Similarly, a green and rapid synthesis method for 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been developed using a one-pot condensation of 4-hydroxyquinolin-2(1H)-one, aldehyde, and malononitrile . Another example is the regioselective synthesis of 4-amino-1,2-dihydropyridines via a three-component domino coupling of α-oxoketene-N,S-arylaminoacetals, aldehydes, and malononitrile .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their chemical properties and biological activities. X-ray diffraction analysis has been used to determine the crystal structure of related compounds, such as 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine, revealing specific features of their molecular packing in crystals . The presence of nitrile and amino groups at specific positions on the tetrahydropyridine ring makes these compounds suitable precursors for further synthetic modifications .

Chemical Reactions Analysis

The chemical reactivity of 4-amino-3-cyano-1,2,5,6-tetrahydropyridine derivatives is influenced by the functional groups present on the ring. These compounds can undergo various chemical reactions, such as Knoevenagel condensation, Michael addition, and cyclization, to form densely functionalized structures . The presence of both nitrile and amino groups also allows for selective interactions with metal ions, as demonstrated by one of the synthesized 4-amino-1,2-dihydropyridines exhibiting high selectivity for Fe3+ ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the synthesis of 4-amino-5-cyano-6-alkylamino pyridine derivatives has been reported, and their structures confirmed by various spectroscopic methods, indicating potential fungicidal and herbicidal activities . The crystal structure analysis provides insights into the density and molecular packing, which are important for understanding the solid-state properties of these compounds .

科学研究应用

化学转化和合成

研究表明,与4-氨基-3-氰基-1,2,5,6-四氢吡啶相关的化合物会经历各种化学转化。例如,与烯烃反应形成的环加合物可以转化为甲基-6-氰基-1,2-二氢-2-氧-4-吡啶羧酸酯,这对进一步的化学合成 (Vandenberghe et al., 1996) 非常重要。同样,通过一锅法、三组分缩合已经实现了类似化合物如3-氰基-4-甲基-2,6-二氧基吡啶氨烯的合成 (Oshega et al., 2015)。

生物活性

一系列与4-氨基-3-氰基-1,2,5,6-四氢吡啶在结构上相关的4-氨基-5-氰基-6-烷基氨基吡啶衍生物,在初步生物测定中显示出潜在的杀真菌和除草活性 (Liu, Ren, & He, 2015)。这表明在农业和害虫控制方面有潜在的应用。

材料科学和染料合成

与4-氨基-3-氰基-1,2,5,6-四氢吡啶在结构上相似的化合物已被用于合成用于纺织应用的染料。例如,四氢吡啶的衍生物已被用于合成具有抗菌活性并可在涤纶织物上应用的分散染料 (Al-Etaibi et al., 2014)。

作用机制

Target of Action

It’s known that this compound can be converted into nicotinamide , which plays a crucial role in various biological processes as a precursor of nicotinamide adenine dinucleotide (NAD), a vital coenzyme in cellular metabolism.

Mode of Action

It’s known that this compound can be converted into nicotinamide via 1-acetyl-4-oxohexahydro-nicotinamide . This suggests that it might interact with its targets through a series of biochemical transformations.

Biochemical Pathways

The conversion of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine into nicotinamide involves a series of biochemical transformations . Nicotinamide, the end product of this transformation, is a key component of the NAD and NADP coenzymes, which are involved in a wide range of biochemical pathways, including energy production, DNA repair, and cell signaling.

安全和危害

Safety data sheets suggest that exposure to “4-Amino-3-cyano-1,2,5,6-tetrahydropyridine” may cause irritation or other symptoms, and it is advised to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded, use a full-face respirator .

未来方向

The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .

属性

IUPAC Name |

4-amino-1,2,3,6-tetrahydropyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h9H,1-2,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDHGRMHEXOIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392076 | |

| Record name | 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | |

CAS RN |

15827-80-2 | |

| Record name | 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine in medicinal chemistry?

A1: 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine serves as a crucial starting material for synthesizing various compounds, particularly those with potential antimalarial and antibacterial properties [, ]. Its structure allows for modifications that can be tailored to target specific biological pathways.

Q2: Can you provide an example of how 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine is used to synthesize biologically active compounds?

A2: In a study focusing on developing novel antimalarial agents, researchers utilized 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine to synthesize a series of 2,4-diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d] pyrimidines []. They achieved this by alkylating 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine and subsequently cyclizing the product. These synthesized compounds exhibited promising antimalarial activity against Plasmodium berghei in mice, highlighting the potential of using 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine as a scaffold for drug discovery [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。